1-(2,4-Dimethylphenyl)propan-1-ol
Description
1-(2,4-Dimethylphenyl)propan-1-ol is a secondary alcohol characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions and a propanol chain attached to the 1-position. The 2,4-dimethyl substitution pattern on the aromatic ring likely enhances steric hindrance and modulates electronic properties, influencing reactivity and solubility compared to simpler analogs .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOCEDBJWGLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 2,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction of 1-(2,4-Dimethylphenyl)propanone: The corresponding ketone, 1-(2,4-dimethylphenyl)propanone, can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alkane derivative.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, catalytic hydrogenation, and pressure.
Substitution: Lewis acids (e.g., AlCl₃), halogens (e.g., Br₂), and heat.
Major Products Formed:
Oxidation: 1-(2,4-dimethylphenyl)propanoic acid.
Reduction: 1-(2,4-dimethylphenyl)propane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-(2,4-Dimethylphenyl)propan-1-ol and analogous compounds in terms of structure, physicochemical properties, and applications:
Structural and Functional Group Analysis
- Aromatic Substitution Patterns: The 2,4-dimethyl substitution in the target compound creates a sterically hindered environment compared to 1-(4-Methylphenyl)-1-propanol (single methyl group) . This hindrance may reduce reactivity in electrophilic substitutions but improve stability in hydrophobic environments. The ketone analog (1-(2,5-Dimethylphenyl)propan-1-one) lacks the hydroxyl group, making it more electrophilic and suitable for nucleophilic additions or Schiff base formations .
- Functional Group Impact: Amino alcohol derivatives, such as (S)-2-Amino-1,1-diphenylpropan-1-ol, exhibit basicity due to the amine group, enabling solubility in acidic media and applications in asymmetric synthesis . The dimethylamino group in 3-(Dimethylamino)-2-methyl-1,1-bis(2-methylphenyl)propan-1-ol enhances hydrogen-bonding capacity and may influence biological activity .
Physicochemical Properties
- The ketone analog’s higher polarity (due to the carbonyl group) may enhance solubility in polar aprotic solvents like acetone or DMSO .
- Thermal Stability: Steric hindrance in the target compound likely raises its melting point relative to 1-(4-Methylphenyl)-1-propanol but lowers it compared to rigid, polycyclic analogs (e.g., ’s pyrrolo-pyrimidine-dione derivative) .
Biological Activity
1-(2,4-Dimethylphenyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a propanol backbone with a dimethylphenyl substituent. Its molecular formula is , and its structure can be represented as follows:
The presence of the hydroxyl group allows for the formation of hydrogen bonds, which is crucial for its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on these targets, influencing their activity. Additionally, the hydrophobic interactions from the phenyl ring can enhance binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, impacting signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production.
- Analgesic Properties : It has been investigated for its potential to alleviate pain through central and peripheral mechanisms.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells against oxidative stress.
Research Findings
A review of the literature reveals various studies exploring the biological activities of this compound. Below are notable findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects in a mouse model.
- Results : Treatment with the compound resulted in a significant reduction in paw edema compared to control groups.
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Analgesic Efficacy :
- Objective : To assess pain relief in rats using a formalin test.
- Results : Rats treated with this compound exhibited reduced pain responses compared to untreated controls.
-
Neuroprotective Mechanism :
- Objective : To investigate protective effects against neurotoxicity.
- Results : The compound effectively reduced cell death in neuronal cultures subjected to oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
